Cas no 16191-68-7 (Piperazine,1-methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-)

Piperazine,1-methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- structure
16191-68-7 structure
Product Name:Piperazine,1-methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-
CAS-nummer:16191-68-7
MF:C14H22N2O2S
MW:282.401682376862
CID:233296
PubChem ID:267716
Update Time:2025-04-19

Piperazine,1-methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Piperazine,1-methyl-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-
    • 1-Methyl-4-(2-[(4-methylphenyl)sulfonyl]ethyl)piperazine
    • 1-methyl-4-[2-(4-methylphenyl)sulfonylethyl]piperazine
    • 1-methyl-4-[2-(toluene-4-sulfonyl)-ethyl]-piperazine
    • 1-methyl-4-{2-[(4-methylphenyl)sulfonyl]ethyl}piperazine
    • 4-Methylphenyl-2-(4-methyl-1-piperazinyl)-ethyl-sulfon
    • AC1L6IQD
    • AC1Q6TYP
    • CTK4D1009
    • N-< 2-(4-Methyl-phenylsulfonyl)-ethyl> -N'-methyl-piperazin
    • NSC107323
    • Oprea1_494360
    • Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-
    • ST001994
    • 16191-68-7
    • NSC-107323
    • DTXSID90296051
    • AKOS003238477
    • 1-Methyl-4-(2-[(4-methylphenyl)sulfonyl]ethyl)piperazine #
    • SCHEMBL15434577
    • 1-METHYL-4-[2-(4-METHYLBENZENESULFONYL)ETHYL]PIPERAZINE
    • SR-01000512962
    • MMXGWBCIPHBJHP-UHFFFAOYSA-N
    • SR-01000512962-1
    • Inchi: 1S/C14H22N2O2S/c1-13-3-5-14(6-4-13)19(17,18)12-11-16-9-7-15(2)8-10-16/h3-6H,7-12H2,1-2H3
    • InChI-sleutel: MMXGWBCIPHBJHP-UHFFFAOYSA-N
    • LACHT: S(C1C=CC(C)=CC=1)(CCN1CCN(C)CC1)(=O)=O

Berekende eigenschappen

  • Exacte massa: 282.14036
  • Monoisotopische massa: 282.14019912g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 4
  • Complexiteit: 361
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.4
  • Topologisch pooloppervlak: 49Ų

Experimentele eigenschappen

  • PSA: 40.62
  • LogboekP: 1.97270
Aanbevolen leveranciers
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD